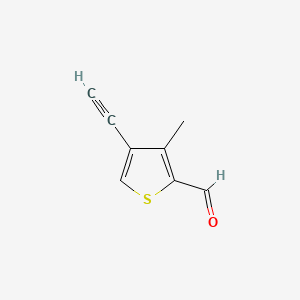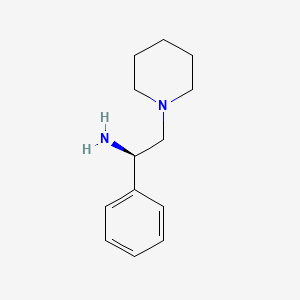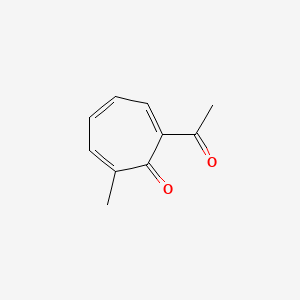![molecular formula C15H23N B13837428 (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is an organic compound characterized by its unique structural features. This compound consists of a cyclopentyl group attached to an ethanamine backbone, with a phenylethyl substituent. The stereochemistry of the compound is defined by the (1R) and (1S) configurations, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethanamine Backbone: The ethanamine backbone is introduced through nucleophilic substitution reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is attached via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts.
化学反応の分析
Types of Reactions
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxides, ketones, amines, and alcohols, depending on the specific reaction conditions.
科学的研究の応用
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]propanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]butanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]pentanamine
Uniqueness
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its unique configuration allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine |
InChI |
InChI=1S/C15H23N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3/t12-,13+/m0/s1 |
InChIキー |
NJDSVKSZAXISGC-QWHCGFSZSA-N |
異性体SMILES |
C[C@H](C1CCCC1)N[C@@H](C)C2=CC=CC=C2 |
正規SMILES |
CC(C1CCCC1)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


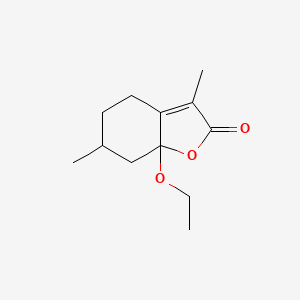
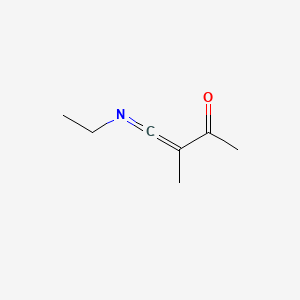

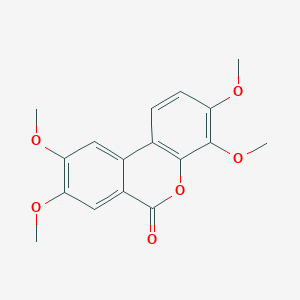



![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
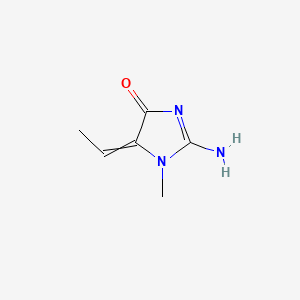
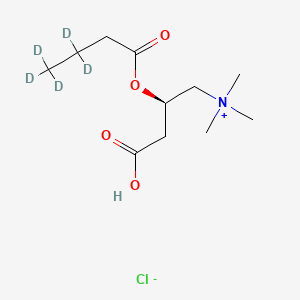
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
